molecular formula C8H4BrFO B1446019 6-Bromo-7-fluorobenzofuran CAS No. 1427363-07-2

6-Bromo-7-fluorobenzofuran

Cat. No.: B1446019
CAS No.: 1427363-07-2
M. Wt: 215.02 g/mol
InChI Key: DDNFNBKKCMLAML-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorobenzofuran is a chemical compound with the molecular formula C8H4BrFO . It has a molecular weight of 215.02 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core, which is a heterocyclic compound made up of a benzene ring fused to a furan ring. This core is substituted at the 6 and 7 positions with bromine (Br) and fluorine (F) atoms, respectively .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Halogen-substituent Effects on Fluorophores

Research has shown that halogenated derivatives, such as those involving bromo and fluoro groups on benzofuran compounds, can significantly alter the spectroscopic properties of fluorophores. These alterations include shifts in electronic absorption and fluorescence emission maxima, which are crucial for the design of new fluorescent materials. The halogenation effect, especially the introduction of bromo and fluoro groups, accelerates intersystem crossing due to the heavy atom effect, resulting in decreased fluorescence quantum yields. However, certain derivatives still exhibit moderate fluorescence, suggesting their potential utility in tuning fluorescence properties for various applications (Misawa et al., 2019).

Antimicrobial Activity

Compounds incorporating the 6-bromo-2-fluoro motif, particularly in quinazolinyl-piperazine derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal that such compounds possess potential antimicrobial properties against a range of bacterial and fungal species, including strains resistant to conventional antibiotics. The synthesis involves cyclization processes and the use of halogenated benzaldehydes as precursors, highlighting the role of 6-bromo-7-fluorobenzofuran derivatives in developing new antimicrobial agents (Babu et al., 2015).

Synthesis of Natural Product Analogs

The synthesis of 2-bromo-6-hydroxybenzofurans has been reported as a method for creating derivatives that serve as intermediates in the synthesis of natural product analogs. This research demonstrates the utility of this compound derivatives in the divergent synthesis of benzofuran-based natural products, offering a route to a wide range of compounds with potential biological activity. The use of a protecting group-free approach underscores the efficiency and versatility of these synthetic strategies (Sivaraman et al., 2019).

Development of Antituberculosis Agents

Benzoboroxoles, synthesized from halogenated precursors, have been explored for their antituberculosis potential. This research highlights the synthesis and evaluation of benzoboroxoles, particularly those with bromo and fluoro substitutions, as promising candidates for antituberculosis drug development. The identification of lead compounds for further exploration emphasizes the role of this compound derivatives in medicinal chemistry (Alam et al., 2016).

Biochemical Analysis

Biochemical Properties

6-Bromo-7-fluorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit key enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to interact with multiple biomolecules makes it a potential candidate for therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the overall cellular function. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity . For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, enzymes involved in neurodegenerative diseases . These interactions can result in changes in gene expression and subsequent cellular responses. The precise binding interactions and the resulting biochemical effects are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biochemical properties, which can impact the overall cellular response. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . For instance, benzofuran derivatives have been shown to have a threshold effect, where a certain dosage is required to achieve the desired therapeutic outcome . Beyond this threshold, higher doses may result in toxicity, affecting the overall health of the animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s metabolism can lead to the formation of metabolites, which may have distinct biochemical properties. These metabolites can further interact with other biomolecules, influencing the overall metabolic flux within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been observed to localize within the endoplasmic reticulum, mitochondria, and nucleus . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Properties

IUPAC Name

6-bromo-7-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNFNBKKCMLAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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